2-(2-Chlorophenyl)-5,5-dimethyl-1,3-dioxane
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Overview
Description
2-(2-Chlorophenyl)-5,5-dimethyl-1,3-dioxane is an organic compound characterized by a dioxane ring substituted with a 2-chlorophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3-dioxane typically involves the reaction of 2-chlorobenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group or other derivatives.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2-(2-chlorophenyl)-5,5-dimethyl-1,3-dioxanone, while reduction can produce 2-(2-phenyl)-5,5-dimethyl-1,3-dioxane.
Scientific Research Applications
2-(2-Chlorophenyl)-5,5-dimethyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5,5-dimethyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1,3-dioxane: Lacks the dimethyl substitution, resulting in different chemical properties.
2-(2-Bromophenyl)-5,5-dimethyl-1,3-dioxane:
2-(2-Chlorophenyl)-5,5-dimethyl-1,3-dioxanone: An oxidized form with different chemical and biological properties.
Uniqueness
2-(2-Chlorophenyl)-5,5-dimethyl-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of the dioxane ring and the chlorophenyl group makes it a versatile compound for various research and industrial purposes.
Properties
CAS No. |
5406-52-0 |
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Molecular Formula |
C12H15ClO2 |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-5,5-dimethyl-1,3-dioxane |
InChI |
InChI=1S/C12H15ClO2/c1-12(2)7-14-11(15-8-12)9-5-3-4-6-10(9)13/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
DOQQQRVVSQIZOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C2=CC=CC=C2Cl)C |
Origin of Product |
United States |
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